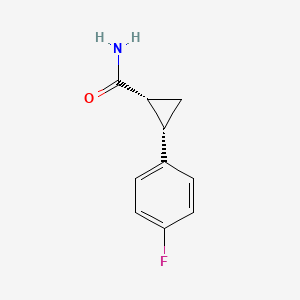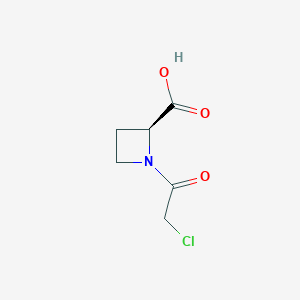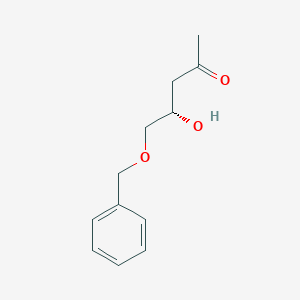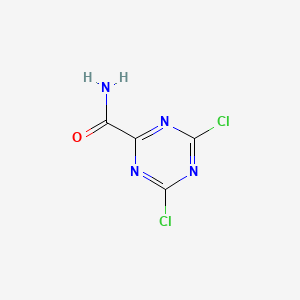![molecular formula C16H21NO B14238787 1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine CAS No. 396639-53-5](/img/structure/B14238787.png)
1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a but-2-yn-1-yl group and a 4-methylphenoxy group
Preparation Methods
The synthesis of 1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 4-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(4-methylphenoxy)but-2-yne.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine can be compared with other similar compounds, such as:
1-[4-(4-Methoxyphenoxy)but-2-yn-1-yl]piperidine: This compound has a methoxy group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-[4-(4-Chlorophenoxy)but-2-yn-1-yl]piperidine: The presence of a chlorine atom can significantly alter the compound’s properties, including its polarity and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
396639-53-5 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)but-2-ynyl]piperidine |
InChI |
InChI=1S/C16H21NO/c1-15-7-9-16(10-8-15)18-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-4,11-14H2,1H3 |
InChI Key |
MKOVUHNEKRUWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
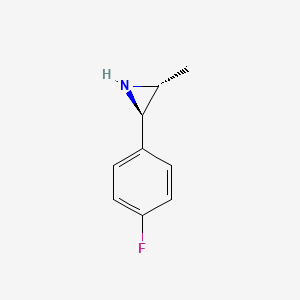

![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
